molecular formula C14H4O6 B031519 1,4,5,8-Naphthalenetetracarboxylic dianhydride CAS No. 81-30-1

1,4,5,8-Naphthalenetetracarboxylic dianhydride

Cat. No.: B031519
CAS No.: 81-30-1
M. Wt: 268.18 g/mol
InChI Key: YTVNOVQHSGMMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,8-Naphthalenetetracarboxylic dianhydride is an organic compound related to naphthalene. It is a tetrafunctional monomer that can be used as an electron-transporting material in organic electronics. This compound is known for its high electron affinity and stability, making it a valuable material in various scientific and industrial applications .

Mechanism of Action

Target of Action

NTCDA is a tetrafunctional monomer that is primarily used as an electron-transporting material in organic electronics . It is commonly used as a building block or precursor for the synthesis of organic semiconducting materials . These materials can be employed in various organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaic (OPV) devices, and organic photodetectors .

Mode of Action

NTCDA interacts with its targets by serving as an electron-accepting material . It can also be utilized as an anchoring unit in studies on dye-sensitized solar cells (DSSCs) for enhancing the photovoltaic performance of the device . In a study, NTCDA was grafted to nickel phthalocyanine (TNTCDA-NiPc) and used as an anode material for lithium-ion batteries . This resulted in improved dispersibility, conductivity, and dissolution stability, which are conducive to enhancing the performance of batteries .

Biochemical Pathways

It is known that ntcda plays a significant role in the electron transport chain in organic electronic devices . It is also involved in the photovoltaic process in DSSCs .

Pharmacokinetics

It is soluble in dichloromethane , which could potentially influence its bioavailability in certain applications.

Result of Action

The molecular and cellular effects of NTCDA’s action primarily involve the enhancement of electron transport in organic electronic devices . For instance, when NTCDA was grafted to nickel phthalocyanine and used as an anode material for lithium-ion batteries, the initial discharge capacity of the TNTCDA-NiPc electrode was much higher than that of the NTCDA electrode . After several cycles, the discharge capacity of the TNTCDA-NiPc electrode increased, indicating better electrochemical performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NTCDA. For instance, the solubility of NTCDA in electrolytes can affect its performance in lithium-ion batteries . Improving the solubility, conductivity, and active site utilization of NTCDA can enhance the performance of batteries . .

Safety and Hazards

NTCDA has several hazard statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The strategy of grafting small molecular active compounds into macrocyclic conjugated systems used in this work can provide new ideas for the development of high-performance organic electrode materials . This is particularly relevant in the context of increasing demand for energy storage equipment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,8-Naphthalenetetracarboxylic dianhydride is typically prepared by the oxidation of pyrene. Common oxidants used in this process include chromic acid and chlorine. The unsaturated tetrachloride formed during the reaction hydrolyzes to enols, which tautomerize to the bis-dione. This intermediate can then be oxidized to form the tetracarboxylic acid .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Naphthalenetetracarboxylic dianhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Chromic acid and chlorine are commonly used oxidants.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as naphthalenediimides, which have significant applications in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Naphthalenetetracarboxylic dianhydride is unique due to its high electron affinity, stability, and versatility in various applications. Its ability to form stable derivatives and its high theoretical specific capacity make it a preferred choice in many scientific and industrial applications .

Properties

IUPAC Name

6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4O6/c15-11-5-1-2-6-10-8(14(18)20-12(6)16)4-3-7(9(5)10)13(17)19-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVNOVQHSGMMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052554
Record name Naphthalenetetracarboxylic dianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-30-1
Record name Naphthalenetetracarboxylic dianhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalenetetracarboxylic dianhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 81-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthalenetetracarboxylic dianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-1,8:4,5-tetracarboxylic dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,5,8-NAPHTHALENETETRACARBOXYLIC DIANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L56XQD1V6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,8-Naphthalenetetracarboxylic dianhydride
Reactant of Route 2
1,4,5,8-Naphthalenetetracarboxylic dianhydride
Reactant of Route 3
1,4,5,8-Naphthalenetetracarboxylic dianhydride
Reactant of Route 4
1,4,5,8-Naphthalenetetracarboxylic dianhydride
Reactant of Route 5
Reactant of Route 5
1,4,5,8-Naphthalenetetracarboxylic dianhydride
Reactant of Route 6
1,4,5,8-Naphthalenetetracarboxylic dianhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.